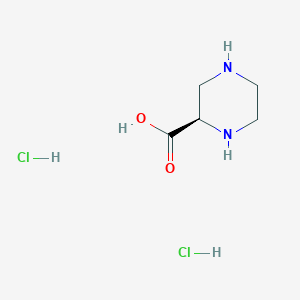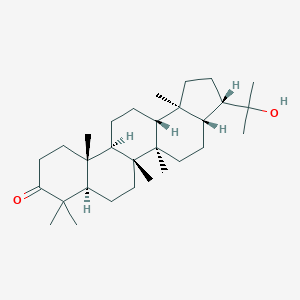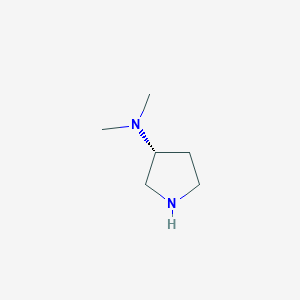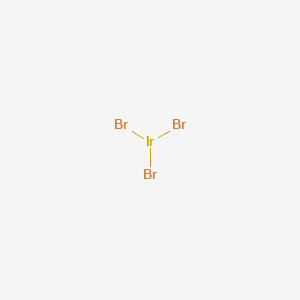
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione is a chemical compound with the molecular formula C18H10O3. It is known for its rigid structure and unique chemical properties, making it a valuable compound in various scientific research fields .
Méthodes De Préparation
The synthesis of 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione typically involves a Diels-Alder reaction between anthracene and maleic anhydride. The reaction is carried out by grinding the reactants at a temperature of 60-65°C for a few minutes, resulting in the formation of the desired product . Industrial production methods may vary, but the Diels-Alder reaction remains a common approach due to its efficiency and simplicity .
Analyse Des Réactions Chimiques
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione has several scientific research applications:
Mécanisme D'action
The mechanism by which 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione exerts its effects involves its ability to form strong charge-assisted hydrogen bonds and other interactions with target molecules. These interactions can influence the behavior and properties of the target molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione include:
- cis-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid anhydride
- trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- trans-dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
These compounds share similar structural features but differ in their specific chemical properties and applications. The unique rigidity and selectivity of this compound make it particularly valuable in host-guest chemistry and other specialized applications .
Propriétés
Numéro CAS |
1625-83-8 |
|---|---|
Formule moléculaire |
C18H10O3 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione |
InChI |
InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H |
Clé InChI |
QJHKAOSKFASRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
SMILES canonique |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
Key on ui other cas no. |
1625-83-8 |
Synonymes |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)



![[D-Lys3]-GHRP-6](/img/structure/B158493.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)


